molecular formula C28H26N2O10 B1147153 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside CAS No. 132498-72-7

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside

Cat. No. B1147153
M. Wt: 550.517
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, including variations of nitrophenyl galactopyranosides, involves multiple steps, including acetalation, acetylation, and glycosylation reactions. The synthetic routes are tailored to introduce specific functional groups, such as nitro, acetamido, and benzoyl groups, at designated positions on the galactopyranoside framework. The synthesis steps are carefully designed to yield highly specific compounds with desired properties for further biochemical studies (Matta, Rana, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of nitrophenyl galactopyranosides is confirmed through spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy. The structure is characterized by specific substituents arranged around the galactopyranose ring, influencing the molecule's reactivity and interaction with enzymes. The molecular structure plays a crucial role in the compound's specificity as a substrate or inhibitor in enzymatic reactions (Matta, Rana, & Abbas, 1984).

Chemical Reactions and Properties

Chemical reactions involving nitrophenyl galactopyranosides include glycosylation, where the sugar moiety is linked to other sugars or molecules, and acetylation, where acetyl groups are introduced to modify the compound's properties. These reactions are pivotal in synthesizing complex oligosaccharides and studying carbohydrate chemistry and biochemistry (Matta, Rana, & Abbas, 1984).

Scientific Research Applications

Glycosylation in Synthesis

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is primarily used in the synthesis of complex carbohydrates. For instance, Petitou and Sinaÿ (1975) utilized this compound in the synthesis of disaccharides for binding to various proteins, indicating its role in creating complex glycoconjugates (Petitou & Sinaÿ, 1975).

Synthesis of Disaccharides

In the domain of carbohydrate chemistry, this compound is instrumental in the synthesis of various disaccharides. Ekborg et al. (1982) demonstrated its use in preparing immunogens bearing known immunodeterminants on glycoproteins, highlighting its significance in immunological research (Ekborg, Sone & Glaudemans, 1982).

Development of Neoglycoconjugates

Cao, Gan, and Roy (1999) explored its use in synthesizing neoglycoconjugates, pivotal in studying cell-surface interactions and developing vaccines (Cao, Gan & Roy, 1999).

Synthesis of Oligosaccharides

The compound is also essential in the synthesis of oligosaccharides forming part of complex glycoproteins, as demonstrated by Arnarp et al. (1983), indicating its role in understanding and mimicking biological processes (Arnarp, Baumann, Lönn, Lönngren, Nyman & Ottosson, 1983).

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLFNAQJLVCQA-ZJNQJMOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside

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